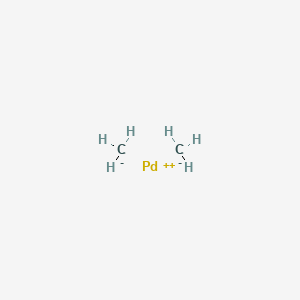![molecular formula C22H36N2O3 B14339088 Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester CAS No. 108735-82-6](/img/structure/B14339088.png)
Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester is a complex organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester typically involves the reaction of 4-(octyloxy)aniline with 2-(1-piperidinyl)ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
科学的研究の応用
Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The piperidinyl group is known to interact with neurotransmitter receptors, potentially affecting neurological pathways.
類似化合物との比較
Similar Compounds
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
Uniqueness
Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyloxy chain and piperidinyl group differentiates it from other carbamates, potentially offering unique applications in various fields.
特性
CAS番号 |
108735-82-6 |
|---|---|
分子式 |
C22H36N2O3 |
分子量 |
376.5 g/mol |
IUPAC名 |
2-piperidin-1-ylethyl N-(4-octoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O3/c1-2-3-4-5-6-10-18-26-21-13-11-20(12-14-21)23-22(25)27-19-17-24-15-8-7-9-16-24/h11-14H,2-10,15-19H2,1H3,(H,23,25) |
InChIキー |
UUWOUHJCLIROPC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


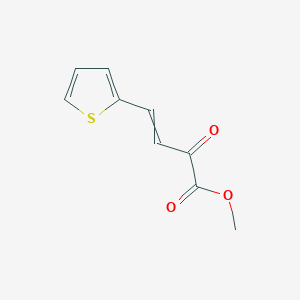
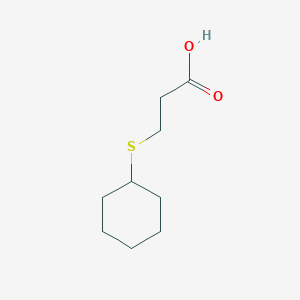
![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
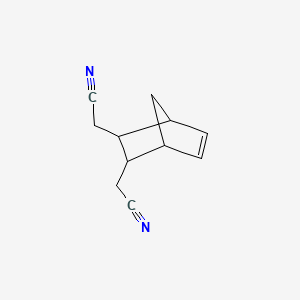
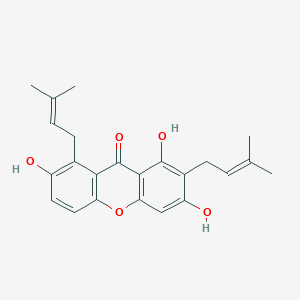
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
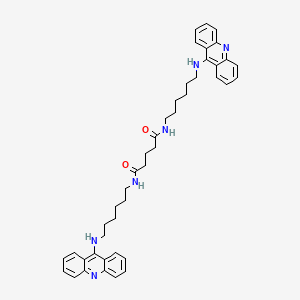
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
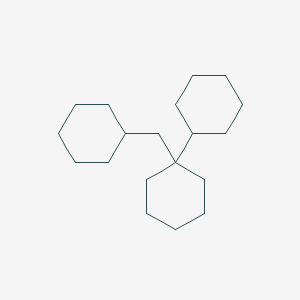
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
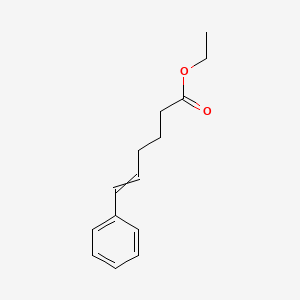
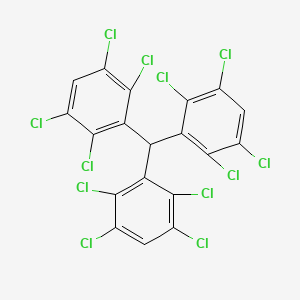
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
